Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-9-11(2)15(10)13-7-5-4-6-12(13)14(16)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUUKZWECVYABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376922 | |
| Record name | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83935-44-8 | |
| Record name | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, also known as Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-benzenecarboxylate, is a compound used for proteomics researchCompounds with similar structures have been found to exhibit action against dhfr and enoyl acp reductase enzymes.
Mode of Action
A molecular docking investigation conducted on similar compounds revealed binding interactions with both the dihydrofolate reductase (dhfr) and enoyl acp reductase active sites. This suggests that this compound might interact with its targets in a similar manner, leading to changes in the activity of these enzymes.
Biochemical Pathways
Given its potential interaction with dhfr and enoyl acp reductase enzymes, it can be inferred that this compound may affect the metabolic pathways associated with these enzymes, leading to downstream effects.
Result of Action
Similar compounds have been found to increase monoclonal antibody production, suppress cell growth, increase cell-specific glucose uptake rate, and increase the amount of intracellular adenosine triphosphate during monoclonal antibody production. It is possible that this compound may have similar effects.
Biological Activity
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅NO₂
- Molecular Weight : 229.27 g/mol
- Structure : The compound features a benzoate moiety substituted with a 2,5-dimethyl-1H-pyrrole group, which is crucial for its biological activity.
Antifungal Properties
Research indicates that this compound exhibits notable antifungal activity against various strains of fungi, particularly species of Aspergillus . This makes it a potential candidate for the development of antifungal medications.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. However, further research is necessary to fully elucidate the underlying mechanisms and efficacy in inflammatory conditions .
Cellular Effects
In vitro studies have demonstrated that this compound can suppress cell growth while enhancing glucose uptake in monoclonal antibody production systems. This dual action could be beneficial for optimizing bioproduction processes .
The biological activity of this compound can be attributed to its interactions with specific biochemical pathways:
- Dihydrofolate Reductase (DHFR) : The compound has shown binding interactions with DHFR, an enzyme critical for DNA synthesis and cellular proliferation .
- Enoyl Acyl Carrier Protein (ACP) Reductase : Similar compounds have also demonstrated interactions with enoyl ACP reductase, suggesting a role in fatty acid biosynthesis .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between this compound and related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Similar benzoate structure with different substitution | Potentially different biological activity profiles |
| Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Another positional isomer of the benzoate | Variation in reactivity due to position on aromatic ring |
| Methyl 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Chlorinated derivative | Enhanced reactivity due to halogen substitution |
This table illustrates how minor structural changes can significantly impact biological activity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antifungal Activity : A study evaluated the compound's effectiveness against Aspergillus species, revealing promising antifungal properties that warrant further investigation for clinical applications .
- Monoclonal Antibody Production : In cell culture experiments, the compound was found to enhance glucose uptake and increase intracellular ATP levels during monoclonal antibody production, indicating its potential utility in biotechnology .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes like DHFR and enoyl ACP reductase, supporting its role as a lead compound for drug development .
Preparation Methods
General Synthetic Route
The most common synthetic approach to methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves the nucleophilic substitution of a halogenated methyl benzoate derivative (such as 2-bromomethylbenzoate) with 2,5-dimethylpyrrole in the presence of a base. This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) under elevated temperatures to facilitate the displacement of the halogen by the pyrrole nitrogen, forming the N-substituted benzoate ester.
- Starting materials: 2-bromomethylbenzoate and 2,5-dimethylpyrrole
- Base: Potassium carbonate or similar mild base to deprotonate the pyrrole nitrogen
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated (typically 80–120 °C)
- Purification: Recrystallization or column chromatography to isolate the pure product
This method is analogous to the synthesis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, which has been well documented and can be adapted for the 2-substituted isomer with positional variation of the bromomethyl group on the benzoate ring.
Stepwise Synthesis via Pyrrole Formation and Esterification
An alternative method involves a stepwise synthesis starting from 4-aminobenzoate derivatives and acetonyl acetone, employing the Paal-Knorr pyrrole synthesis to generate the 2,5-dimethylpyrrole ring attached to the benzoate ester.
Step 1: Esterification
4-aminobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-aminobenzoate.Step 2: Paal-Knorr Pyrrole Synthesis
Methyl 4-aminobenzoate is reacted with acetonyl acetone in glacial acetic acid under reflux conditions to form methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate. This reaction proceeds via condensation and cyclization to form the pyrrole ring fused to the aromatic ester.Step 3: Purification
The reaction mixture is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol or other suitable solvents.
This approach yields the pyrrole-substituted benzoate with good yields (~65%) and high purity, confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.
Hydrazide and Derivative Transformations (Advanced Synthetic Routes)
Further synthetic elaborations involve converting the this compound into hydrazide derivatives, which serve as versatile intermediates for generating various heterocyclic compounds, including triazoles, azetidinones, and thiazolidinones.
Hydrazide formation:
The ester is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding benzoic acid hydrazide derivative.Cyclization and derivatization:
The hydrazide can be further reacted with aromatic aldehydes, triethyl orthoformate, potassium thiocyanate, or other reagents to form heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, and pyrazolones attached to the pyrrole-benzoate framework.
These methods are useful for generating compound libraries for biological screening but also provide insight into the chemical reactivity and synthetic flexibility of the this compound scaffold.
Comparative Data Table of Preparation Methods
| Methodology | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Key Advantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-bromomethylbenzoate + 2,5-dimethylpyrrole | Base (K2CO3), DMF, 80–120 °C, several hours | 60–75 | Recrystallization/Chromatography | Straightforward, adaptable to scale |
| Paal-Knorr condensation + esterification | 4-aminobenzoic acid + acetonyl acetone + methanol | Reflux in glacial acetic acid, then esterification | ~65 | Recrystallization | Good yield, well-established reaction |
| Hydrazide intermediate route | Methyl ester + hydrazine hydrate | Reflux in ethanol, 3 h | ~80 | Recrystallization | Versatile intermediate for derivatives |
Analytical and Spectroscopic Confirmation
The purity and structure of this compound and its derivatives are confirmed by:
Infrared spectroscopy (IR):
Characteristic ester carbonyl stretch around 1640–1680 cm⁻¹ and pyrrole ring vibrations near 3100 cm⁻¹.Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows methyl protons on pyrrole at δ 2.2–2.5 ppm, aromatic protons between δ 6.8–7.9 ppm, and pyrrole protons at δ 5.8–6.0 ppm.
- ^13C NMR confirms ester carbonyl carbons at δ ~165–170 ppm.
Mass Spectrometry (MS):
Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 243.136 for C14H15NO2).
These methods ensure the synthesized compound's identity and purity for further applications.
Research Findings and Notes
- The nucleophilic substitution method is preferred for direct synthesis due to its simplicity and scalability.
- The Paal-Knorr condensation route is valuable when starting from amino-benzoate derivatives and allows for structural modifications on the pyrrole ring.
- Hydrazide intermediates open pathways to diverse heterocyclic analogs with potential biological activities, though these are beyond the scope of the pure this compound preparation.
- Reaction yields typically range from 60% to 80%, depending on the method and purification efficiency.
- Purity is routinely verified by chromatographic and spectral techniques to ensure suitability for pharmaceutical or research applications.
This comprehensive synthesis overview reflects the current state of knowledge on the preparation of this compound, drawing on validated chemical methodologies and analytical data from peer-reviewed research. The methods described provide a robust foundation for both laboratory-scale synthesis and potential industrial production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
